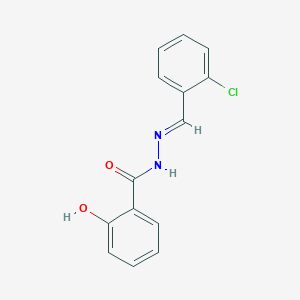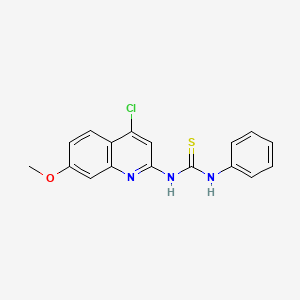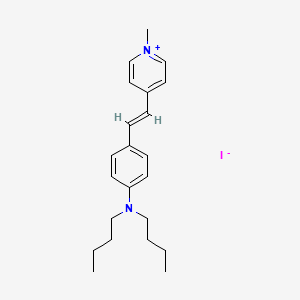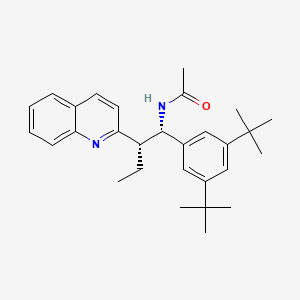
3,4-Dichlorophenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorophenyl methylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a pesticide, particularly as an insecticide, due to its ability to inhibit cholinesterase enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenyl methylcarbamate can be synthesized through the reaction of 3,4-dichloroaniline with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichlorophenyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on enzyme activity, particularly cholinesterase enzymes.
Medicine: Research is conducted on its potential therapeutic uses and its toxicological profile.
Industry: It is used in the formulation of pesticides and insecticides for agricultural and domestic use.
Wirkmechanismus
3,4-Dichlorophenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The compound forms a reversible complex with the enzyme, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenyl methylcarbamate
- 2,6-Dichlorophenyl N,N-dimethylcarbamate
- 3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
- 2-Bromo-4,6-dichlorophenyl N-methylcarbamate
Uniqueness
3,4-Dichlorophenyl methylcarbamate is unique due to its specific inhibition of cholinesterase enzymes and its effectiveness as an insecticide. Compared to similar compounds, it has a distinct molecular structure that contributes to its specific mode of action and its broad-spectrum insecticidal properties .
Eigenschaften
CAS-Nummer |
18315-50-9 |
|---|---|
Molekularformel |
C8H7Cl2NO2 |
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
LOSYNXWKIXVLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)



![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)




